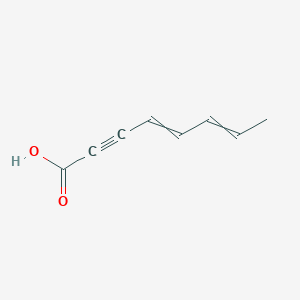
Octa-4,6-dien-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-4,6-dien-2-ynoic acid is a chemical compound characterized by its unique structure, which includes both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-2-ynoic acid typically involves the use of terminal acetylenes and acrolein. One common method includes the lithiation of terminal acetylenes followed by a 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale versions of the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Octa-4,6-dien-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Octa-4,6-dien-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials, including organic semiconductors.
Mechanism of Action
The mechanism of action of Octa-4,6-dien-2-ynoic acid involves its ability to participate in conjugated systems, which can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes and other proteins that can catalyze or inhibit biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Hepta-2,4-diynoic acid
- Hepta-2,5-diynoic acid
- Hepta-4,5-dien-2-ynoic acid
- Hepta-2,3-dien-5-ynoic acid
Uniqueness
Octa-4,6-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and stability compared to other dienynoic acids. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
80220-98-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
octa-4,6-dien-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
PJRMJAZVZNKHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















